2-(3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazol-5-yl)-6-chloro-3,8-dimethyl-4(3H)-quinazolinone
Overview
Description
2-(3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazol-5-yl)-6-chloro-3,8-dimethyl-4(3H)-quinazolinone is a complex organic compound that features a quinazolinone core structure substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazol-5-yl)-6-chloro-3,8-dimethyl-4(3H)-quinazolinone typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole.
Quinazolinone Core Construction: The quinazolinone core is synthesized by reacting 2-amino-3,8-dimethyl-6-chloroquinazoline with an appropriate acylating agent under acidic conditions.
Coupling Reaction: The final step involves coupling the pyrazole derivative with the quinazolinone core.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing high-throughput screening methods to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the nitro groups (if present) using reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol or catalytic hydrogenation using palladium on carbon.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups replacing the halogens.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of multiple heteroatoms and functional groups makes it a candidate for binding to biological targets.
Medicine
Medicinally, this compound and its derivatives are explored for their potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities. The quinazolinone core is a known pharmacophore in many drugs.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its stable and reactive nature.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazol-5-yl)-6-chloro-3,8-dimethyl-4(3H)-quinazolinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazol-5-yl)-6-chloro-3,8-dimethyl-4(3H)-quinazolinone
- This compound
Uniqueness
Compared to similar compounds, this compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both bromine and chlorine atoms, along with the quinazolinone core, provides a distinct reactivity profile and potential for diverse applications.
Properties
IUPAC Name |
2-[5-bromo-2-(3-chloropyridin-2-yl)pyrazol-3-yl]-6-chloro-3,8-dimethylquinazolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrCl2N5O/c1-9-6-10(20)7-11-15(9)23-17(25(2)18(11)27)13-8-14(19)24-26(13)16-12(21)4-3-5-22-16/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTUSYELSINABSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(N(C2=O)C)C3=CC(=NN3C4=C(C=CC=N4)Cl)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrCl2N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60904959 | |
Record name | 2-[3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazol-5-yl]-6-chloro-3,8-dimethyl-4(3H)-quinazolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60904959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
438450-43-2 | |
Record name | 2-(3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazol-5-yl)-6-chloro-3,8-dimethyl-4(3H)-quinazolinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0438450432 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazol-5-yl]-6-chloro-3,8-dimethyl-4(3H)-quinazolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60904959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3-BROMO-1-(3-CHLORO-2-PYRIDINYL)-1H-PYRAZOL-5-YL)-6-CHLORO-3,8-DIMETHYL-4(3H)-QUINAZOLINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2931G3IF0V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-(3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazol-5-yl)-6-chloro-3,8-dimethyl-4(3H)-quinazolinone in the context of chlorantraniliprole use?
A1: This compound, designated as "1" in the study by [Reddy et al. (2012)], [] is a significant degradation product formed during the pyrolysis of chlorantraniliprole in tobacco. The study demonstrated that when cigarettes treated with radiolabeled chlorantraniliprole were smoked, this compound was found in both the butt and filter extracts. Importantly, it constituted a considerable portion of the applied radioactivity – 10.1-15.9% depending on the specific radiolabeling of the parent chlorantraniliprole molecule. This highlights the potential for this degradation product to be formed under real-world conditions of chlorantraniliprole use, particularly in tobacco smoking. Further research may be needed to understand the potential toxicological profile and environmental fate of this specific degradation product.
Q2: How does the formation of this compound differ depending on the position of the radiolabel in the original chlorantraniliprole molecule?
A2: Interestingly, the study by Reddy et al. (2012) [] employed two different radiolabeled forms of chlorantraniliprole: one labeled at the pyrazole carbonyl and the other at the benzamide carbonyl. This approach revealed a difference in the yield of this compound. Cigarettes treated with [benzamide carbonyl-(14)C]-chlorantraniliprole produced a higher percentage of this degradation product (averaging 15.9% of applied radioactivity) compared to those treated with [pyrazole carbonyl-(14)C]-chlorantraniliprole (averaging 10.1%). This difference suggests that the position of the radiolabel influences the degradation pathway of chlorantraniliprole during pyrolysis, ultimately affecting the yield of specific degradation products like the compound in question.
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